molecular formula C19H17ClN2O2S B2608550 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 301176-19-2

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2608550
CAS No.: 301176-19-2
M. Wt: 372.87
InChI Key: NQSYJGSJPKYZEN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-bromoacetyl-2-methylphenoxy in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with thiourea to form the thiazole ring, followed by acetylation to yield the final product .

Chemical Reactions Analysis

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.

    Medicine: The compound has been evaluated for its anticancer activity, with studies indicating its potential to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYJGSJPKYZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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